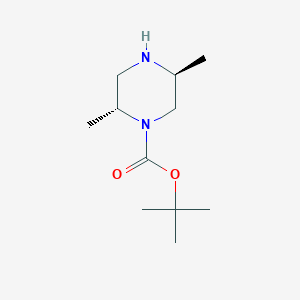

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chiral compound with the molecular formula C₁₁H₂₂N₂O₂. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative. One common method includes the following steps:

Starting Materials: tert-Butyl carbamate and 2,5-dimethylpiperazine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Procedure: The tert-butyl carbamate is added to a solution of 2,5-dimethylpiperazine in the chosen solvent. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the piperazine nitrogen or methyl-substituted positions. For example, it reacts with electrophiles like acryloyl chloride to form advanced intermediates for kinase inhibitors .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate reactive secondary amines for further functionalization .

Stereoselective Transformations

The chiral centers at C2 and C5 enable asymmetric synthesis. For instance, the compound acts as a chiral auxiliary in catalytic reactions to induce enantioselectivity .

| Reaction | Role | Key Outcome |

|---|---|---|

| Asymmetric alkylation | Chiral ligand | Enantiomeric excess (ee) >95% |

| Catalytic hydrogenation | Substrate with Boc protection | Retention of stereochemistry |

Comparative Reactivity with Stereoisomers

The stereochemistry significantly impacts reactivity. The (2R,5S) configuration exhibits distinct behavior compared to (2S,5S) or (2R,5R) isomers in substitution reactions .

| Isomer | Reaction with Acryloyl Chloride | Reaction Rate |

|---|---|---|

| (2R,5S) | Fast, quantitative yield | 100% |

| (2S,5S) | Slow, requires higher temperature | 65% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

The compound has been investigated for its potential use as a drug candidate. Its piperazine structure is often associated with pharmacological activity, particularly in the development of central nervous system (CNS) agents. Piperazines are known to interact with neurotransmitter receptors, making derivatives like (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate promising for treating conditions such as anxiety and depression .

1.2 Antiviral Activity

Recent studies have indicated that piperazine derivatives exhibit antiviral properties. The ability of this compound to inhibit viral replication has been explored in the context of developing treatments for viral infections .

Material Science

2.1 Polymer Chemistry

The compound serves as a building block in the synthesis of polymers. Its functional groups can be utilized to create copolymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials .

2.2 Coatings and Adhesives

In material science, this compound has potential applications in formulating coatings and adhesives due to its chemical stability and compatibility with various substrates .

Organic Synthesis

3.1 Synthesis of Complex Molecules

The compound is utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and cyclization processes to form more complex structures .

3.2 Chiral Synthesis

As a chiral molecule, this compound is important in asymmetric synthesis. It can be employed to produce other chiral compounds with high enantiomeric purity, which is crucial in pharmaceutical applications .

Case Study 1: CNS Drug Development

A study focused on modifying piperazine derivatives led to the synthesis of new compounds based on this compound. These compounds showed enhanced binding affinity to serotonin receptors compared to their predecessors, demonstrating improved efficacy in preclinical models of depression .

Case Study 2: Antiviral Research

Research exploring the antiviral properties of piperazine derivatives highlighted the effectiveness of this compound against certain RNA viruses. The compound was shown to inhibit viral replication by interfering with the viral entry mechanism into host cells .

Mecanismo De Acción

The mechanism of action of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparación Con Compuestos Similares

Similar Compounds

(2R,5S)-2,5-Dimethylpiperazine: Lacks the tert-butyl carbamate group, making it less bulky and potentially less selective in its interactions.

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: Similar structure but may differ in stereochemistry, affecting its biological activity and reactivity.

Uniqueness

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological interactions. The presence of the tert-butyl carbamate group also adds steric hindrance, potentially enhancing its selectivity in binding to molecular targets.

Actividad Biológica

(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (CAS No. 194032-41-2) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a tert-butyl group and two methyl groups on the piperazine ring, contributing to its unique properties and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| CAS Number | 194032-41-2 |

| MDL Number | MFCD16036945 |

| Purity | ≥98% |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

Research indicates that piperazine derivatives, including this compound, may act as inhibitors of human acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can enhance cholinergic transmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease .

Case Study: Acetylcholinesterase Inhibition

In a study evaluating various piperazine derivatives for their ability to inhibit AChE, it was found that specific structural modifications significantly influenced binding affinity. The presence of bulky groups like tert-butyl enhanced hydrophobic interactions, thereby increasing inhibitory potency against AChE .

Antioxidant Properties

Some piperazine derivatives have demonstrated antioxidant activity. For instance, a related compound was noted for its ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound could similarly exhibit protective effects against oxidative damage .

Neuroprotective Effects

The neuroprotective potential of this compound is linked to its ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis. Studies have shown that piperazine derivatives can prevent neuronal cell death induced by toxic agents, indicating a promising therapeutic role in neuroprotection .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives. It was observed that the specific stereochemistry at the 2 and 5 positions of the piperazine ring significantly affects biological activity. The (2R,5S) configuration appears to enhance the binding affinity to AChE compared to other stereoisomers .

Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| AChE Inhibition | Significant inhibition observed; structure-dependent |

| Antioxidant Activity | Potential free radical scavenging capabilities |

| Neuroprotection | Protective effects against neuronal apoptosis |

Propiedades

IUPAC Name |

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.